Substitution Pattern Defines PDEδ Binding Mode: 2-Chlorobenzyl vs. Butanamide-Linked Deltazinone 1
The target compound lacks the extended C-3 linker and butanamide tail found in the optimized PDEδ inhibitor Deltazinone 1 (Kd = 8±4 nM) [1]. The pyrazolopyridazinone hit compound 2a (Kd = 5±2 nM), which shares the core scaffold but differs in N6 and C4 substituents, binds PDEδ via hydrogen bonds to Tyr149 and Arg61 as revealed by a 2.6 Å co-crystal structure [1]. The 2-chlorobenzyl group at N6 in the target compound would be predicted to occupy a different region of the prenyl-binding pocket compared to the anilide of 2a or the butanamide of Deltazinone 1, providing a distinct starting point for fragment-based or SAR-driven optimization.
| Evidence Dimension | PDEδ binding affinity (Kd) |
|---|---|
| Target Compound Data | Not determined; predicted to differ from Deltazinone 1 due to absence of C-3 linker and butanamide tail |
| Comparator Or Baseline | Deltazinone 1: Kd = 8±4 nM; Compound 2a: Kd = 5±2 nM |
| Quantified Difference | Qualitatively distinct binding mode expected; quantitative Kd not available for target compound |
| Conditions | AlphaScreen competition assay; PDEδ protein; co-crystal structure of 2a-PDEδ complex at 2.6 Å resolution [1] |
Why This Matters
The target compound serves as a minimalist PDEδ-binding scaffold that allows systematic exploration of N6 substituent effects without confounding contributions from extended linkers, enabling cleaner SAR interpretation.
- [1] Papke, B., Murarka, S., Vogel, H. A., et al. Identification of pyrazolopyridazinones as PDEδ inhibitors. Nature Communications 7, 11360 (2016). View Source
